ACE Inhibition: N-Ethyl vs N-Isopropyl
In a series of (3S)‑2‑[N‑substituted‑N‑(2‑carboxyethyl)carbamoyl]‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acids, the N‑ethyl derivative (compound 13) achieved an ACE IC₅₀ of 1.1 × 10⁻⁸ M, while the N‑isopropyl derivative (compound 14) showed an IC₅₀ of 7.7 × 10⁻⁸ M [1]. This 7‑fold difference illustrates that the smaller N‑ethyl group is optimal for fitting the ACE active site.
vs
7.7 × 10⁻⁸ M (N‑isopropyl)
| Evidence Dimension | ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.1 × 10⁻⁸ M (N‑ethyl derivative 13) |
| Comparator Or Baseline | 7.7 × 10⁻⁸ M (N‑isopropyl derivative 14) |
| Quantified Difference | 7‑fold greater potency for N‑ethyl |
| Conditions | In‑vitro ACE inhibition assay |
Why This Matters
For antihypertensive drug discovery programs, the N‑ethyl substituent provides a 7‑fold potency advantage over the closest branched alkyl analog, directly influencing lead selection.
- [1] Scilit. Studies on angiotensin converting enzyme inhibitors. II. Syntheses and angiotensin converting enzyme inhibitory activities of carboxyethylcarbamoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. https://www.scilit.net/publications/bf481df5c79caee791bc28c24ad54d20 (accessed 2026‑05‑01). View Source
